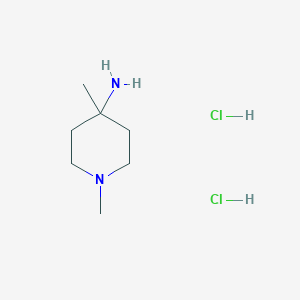

1,4-Dimethylpiperidin-4-amine dihydrochloride

Description

1,4-Dimethylpiperidin-4-amine dihydrochloride (molecular formula: C₇H₁₆N₂·2HCl) is a bicyclic amine derivative characterized by a piperidine ring substituted with methyl groups at the 1- and 4-positions and an amine functional group at the 4-position. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical research applications.

Properties

IUPAC Name |

1,4-dimethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-7(8)3-5-9(2)6-4-7;;/h3-6,8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNKMCFUYAMVPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461708-56-4 | |

| Record name | 1,4-dimethylpiperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylpiperidin-4-amine dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The compound is usually purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .

Scientific Research Applications

1,4-Dimethylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of enzyme inhibition and receptor binding.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1,4-Dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and the biological context. The pathways involved in its mechanism of action are often studied using various biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Varied Substituents

Key Findings :

- Substituent Effects : The 1,4-dimethyl groups in the target compound increase steric hindrance and lipophilicity compared to the diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride, which introduces aromaticity and bulk .

- Salt Form: Dihydrochloride salts (e.g., this compound) generally exhibit higher aqueous solubility than mono-hydrochloride analogs, critical for bioavailability in drug formulations .

Biogenic Amine Dihydrochlorides

Key Findings :

- Structural Contrast : Biogenic amines like putrescine and cadaverine are linear aliphatic diamines, lacking the cyclic rigidity of piperidine derivatives. This difference impacts their binding affinity to biological targets, such as ion channels or enzymes .

- Applications : While biogenic amines are primarily used in food safety testing, this compound is tailored for medicinal chemistry due to its optimized pharmacokinetic profile .

Hydrochloride vs. Dihydrochloride Salts

Key Insight: The dihydrochloride form of 1,4-Dimethylpiperidin-4-amine offers superior solubility for intravenous or oral administration compared to mono-hydrochloride analogs like Dyclonine Hydrochloride, which is used topically as a local anesthetic .

Biological Activity

Overview

1,4-Dimethylpiperidin-4-amine dihydrochloride (DMPA) is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol. It is primarily utilized in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound serves as an important building block in the synthesis of various organic compounds and has been studied for its biological activity, including enzyme inhibition and receptor binding.

The biological activity of DMPA is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can function as both an inhibitor and an activator depending on the biological context. The mechanisms include:

- Enzyme Inhibition : DMPA has been shown to inhibit various enzymes, which can be beneficial in therapeutic applications.

- Receptor Binding : The compound interacts with receptors that are crucial in numerous biological pathways.

Biological Applications

- Cancer Therapy : DMPA has been explored for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells, enhancing cytotoxicity compared to standard treatments like bleomycin .

- Neurodegenerative Diseases : The compound has shown promise in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurotransmission .

- Antiviral Activity : DMPA has been investigated for its antiviral properties, particularly against dengue virus (DENV). It acts as a selective inhibitor of host kinases AAK1 and GAK, which play roles in viral replication .

1. Anticancer Activity

A study demonstrated that DMPA derivatives exhibited enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells. The compounds were developed using a novel three-component reaction approach that improved their interaction with protein binding sites, thereby increasing their efficacy .

2. Alzheimer’s Disease Research

In another study, DMPA was part of a series of compounds aimed at improving brain exposure and dual inhibition of cholinesterases. The findings suggested that structural modifications to include piperidine moieties enhanced the pharmacological profile of these compounds .

3. Antiviral Efficacy

Research highlighted the potent antiviral activity of DMPA derivatives against DENV in human primary monocyte-derived dendritic cells (MDDCs). This model more accurately reflects human physiology compared to traditional cell lines, underscoring the relevance of DMPA's biological activity in therapeutic contexts .

Comparative Analysis

| Compound | Biological Activity | Notable Findings |

|---|---|---|

| DMPA | Enzyme inhibitor, anticancer, antiviral | Induces apoptosis; inhibits AChE/BuChE; selective AAK1/GAK inhibitor |

| Similar Piperidine Derivatives | Varies | Often used for similar applications but may lack specificity or potency compared to DMPA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.